Tert-butyl 3-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-oxo-2-(trifluoromethyl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C11H16F3NO3 It is characterized by the presence of a piperidine ring substituted with a trifluoromethyl group, a ketone, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-oxo-2-(trifluoromethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that facilitate nucleophilic substitution.
Ketone Formation: The ketone functionality is introduced via oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ketone group can undergo further oxidation to form carboxylic acids.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonate.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various trifluoromethyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-oxo-2-(trifluoromethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The trifluoromethyl group can improve the efficacy and selectivity of drugs, making them more effective in treating various diseases.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique properties make it suitable for the synthesis of pesticides, herbicides, and advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of tert-butyl 3-oxo-2-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The piperidine ring provides a rigid scaffold that can interact with specific active sites, while the ketone and ester functionalities can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
- Tert-butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate
- Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-oxo-2-(trifluoromethyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C11H16F3NO3 |
---|---|
Molecular Weight |
267.24 g/mol |
IUPAC Name |
tert-butyl 3-oxo-2-(trifluoromethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H16F3NO3/c1-10(2,3)18-9(17)15-6-4-5-7(16)8(15)11(12,13)14/h8H,4-6H2,1-3H3 |
InChI Key |
ATXYXHPSLVICDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=O)C1C(F)(F)F |
Origin of Product |
United States |
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